Regiochemical Selectivity: 5-Cyclopropylpyridin-3-yl versus 6-Cyclopropylpyridin-3-yl Isomer
The 5-cyclopropylpyridin-3-yl isomer (target compound, CAS 2034569-39-4) places the cyclopropyl group in a distinct spatial orientation relative to the methylene linker compared to the 6-cyclopropylpyridin-3-yl isomer (CAS 2097922-51-3). Patents covering this chemotype explicitly claim both regioisomers as separate chemical entities, indicating that the substitution position is a critical determinant of biological activity [1]. However, direct quantitative head-to-head data for these two isomers in the same assay are not publicly available. Published SAR on related cyclopropylpyridine menin inhibitors demonstrates that moving the cyclopropyl group by a single ring position can result in >10-fold differences in IC50 [2].
| Evidence Dimension | Regiochemical position of cyclopropyl on pyridine ring |
|---|---|
| Target Compound Data | Cyclopropyl at 5-position of pyridine (CAS 2034569-39-4) |
| Comparator Or Baseline | Cyclopropyl at 6-position of pyridine (CAS 2097922-51-3); activity not publicly disclosed |
| Quantified Difference | No direct comparative IC50 data available; class-level inference suggests potential >10-fold difference based on regioisomeric SAR of patent exemplars [2] |
| Conditions | Inference from menin-MLL fluorescence polarization competitive binding assay and cell viability assays in MLL-rearranged leukemia cell lines described in patent US10683302 [2] |
Why This Matters
Procurement of a specific regioisomer is critical because even minor positional shifts can ablate target engagement, rendering the compound inactive for the intended menin-MLL inhibition application.
- [1] Butler T, Palmer J, Upasani R, et al. Substituted pyridines as irreversible inhibitors of menin-MLL interaction. US Patent 12,116,371. 2024. View Source
- [2] Cacatian S, Claremon DA, Dillard LW, et al. Inhibitors of the menin-MLL interaction. US Patent 10,683,302. 2020. View Source
